Molecular Weight and Lipophilicity Differentiation from N1-Methylpseudouridine
The target compound, N1-(N,N-Dimethylaminocarbonyl)-pseudouridine, has a molecular weight of 315.28 g/mol, which is notably higher than that of N1-methylpseudouridine (MW: 258.23 g/mol) and pseudouridine (MW: 244.20 g/mol) . This increase in molecular weight, due to the larger N1-substituent, correlates with a higher calculated LogP (cLogP) of -0.86 compared to N1-methylpseudouridine (-1.21), indicating increased lipophilicity .
| Evidence Dimension | Molecular weight and lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW: 315.28 g/mol; cLogP: -0.86 |
| Comparator Or Baseline | N1-methylpseudouridine (MW: 258.23 g/mol; cLogP: -1.21); Pseudouridine (MW: 244.20 g/mol) |
| Quantified Difference | Target compound MW is 22% higher than N1-methylpseudouridine; cLogP is 0.35 units higher. |
| Conditions | Calculated using ChemDraw and molecular property prediction software . |
Why This Matters
Higher lipophilicity may impact cellular uptake and distribution, a key parameter for evaluating nucleoside analogs for therapeutic applications.
